molecular formula C12H9BrO3 B1406663 4-Bromo-2-methyl-5-phenyl-3-furoic acid CAS No. 2090877-55-5

4-Bromo-2-methyl-5-phenyl-3-furoic acid

Cat. No.: B1406663
CAS No.: 2090877-55-5
M. Wt: 281.1 g/mol
InChI Key: ZSOVIJLDVUQSCS-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-phenyl-3-furoic acid is an organic compound with the molecular formula C12H9BrO3. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by a furan ring substituted with bromine, methyl, and phenyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-phenyl-3-furoic acid typically involves the bromination of 2-methyl-5-phenylfuran-3-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the furan ring .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-phenyl-3-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-azido-2-methyl-5-phenyl-3-furoic acid or 4-thiocyanato-2-methyl-5-phenyl-3-furoic acid.

    Oxidation: Formation of 4-bromo-2-methyl-5-phenylfuran-3-one.

    Reduction: Formation of 4-bromo-2-methyl-5-phenyl-3-furanol.

Scientific Research Applications

4-Bromo-2-methyl-5-phenyl-3-furoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-phenyl-3-furoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methyl-5-phenyl-3-furoic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine, methyl, and phenyl groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4-bromo-2-methyl-5-phenylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c1-7-9(12(14)15)10(13)11(16-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOVIJLDVUQSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C2=CC=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-2-methyl-5-phenyl-3-furoic acid
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